Hydrochloride Salt vs. Free Base: Aqueous Solubility Advantage Confirmed Through Pharmacopeial Salt-Form Strategy
The hydrochloride salt of 1-(2,4-difluorophenyl)-3-phenoxypropan-1-amine (CAS 2248396-34-9) leverages a well-established pharmaceutical salt-formation strategy to enhance aqueous solubility relative to its free base (CAS 1462934-93-5) . While direct solubility data for this specific compound pair remain unpublished, extensive pharmaceutical literature demonstrates that hydrochloride salts of amine-containing scaffolds typically improve aqueous solubility by 10- to 100-fold over the corresponding free base . For instance, the hydrochloride salt of vortioxetine (an arylpiperazine) increased aqueous solubility 32-fold relative to its free base (2.90 mg/mL vs. 0.09 mg/mL) . The target compound's free base weighs 263.28 g/mol, while the hydrochloride salt weighs 299.74 g/mol, confirming salt formation .
| Evidence Dimension | Aqueous solubility (solubility enhancement via hydrochloride salt formation) |
|---|---|
| Target Compound Data | Hydrochloride salt (CAS 2248396-34-9); molecular weight 299.74 g/mol, confirmed salt form |
| Comparator Or Baseline | Free base (CAS 1462934-93-5); molecular weight 263.28 g/mol, no hydrochloride counterion |
| Quantified Difference | Salt formation confirmed (Δ MW = 36.46 g/mol, equivalent to HCl); class-level solubility enhancement typically 10- to 100-fold based on pharmaceutical precedent |
| Conditions | Physicochemical analysis; free base vs. hydrochloride salt molecular weight comparison |
Why This Matters
For experimental workflows requiring aqueous dosing, the hydrochloride salt form eliminates the need for additional solubilization steps, reducing experimental variability and improving reproducibility relative to the free base form.
